N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
Description
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22) |
InChI Key |
AQIZSTQRYSMBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis Followed by Reductive Amination
The cyclohexylmethylamine backbone is synthesized via a modified Strecker reaction. Cyclohexanone reacts with dimethylamine and potassium cyanide in aqueous ethanol to form α-aminonitrile (1-(dimethylamino)cyclohexanecarbonitrile). Subsequent reduction using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) yields 1-(dimethylamino)cyclohexylmethanamine.
Reaction Scheme:
Key Parameters:
Direct Alkylation of Cyclohexylamine
Alternative routes involve alkylation of cyclohexylamine with methyl iodide under basic conditions (K₂CO₃) to form 1-(dimethylamino)cyclohexane, followed by formylation and reduction. This method is less favored due to lower regioselectivity (yields ~55%).
Synthesis of 4-Propoxybenzoyl Chloride
Propoxylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid undergoes O-propylation using propyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF, yielding 4-propoxybenzoic acid. Conversion to the acyl chloride is achieved via thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
Reaction Conditions:
Analytical Data:
-
4-Propoxybenzoyl Chloride : (CDCl₃, 400 MHz) δ 8.02 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 6.6 Hz, 2H), 1.85–1.78 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H).
Amide Coupling Strategies
Nucleophilic Acyl Substitution
The primary amine (1-(dimethylamino)cyclohexylmethanamine) reacts with 4-propoxybenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Procedure:
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents such as HATU or EDCl with hydroxybenzotriazole (HOBt) in DMF. This approach minimizes racemization and is suitable for sensitive substrates.
Example Protocol:
-
4-Propoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), and 1-(dimethylamino)cyclohexylmethanamine (1.1 equiv) in DMF. Stir for 6 hours at 25°C.
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Production
Batch processes using continuous flow reactors improve yield (88–90%) and reduce reaction time (4–6 hours).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation
Impurity Profiles
Regulatory Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 75–82 | >98 | Moderate |
| HATU-Mediated Coupling | 80–85 | >99 | High |
| Continuous Flow | 88–90 | >99 | Industrial |
Chemical Reactions Analysis
Reactivity with Nucleophiles
The benzamide carbonyl group is electrophilic, enabling reactions with nucleophiles:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Hydrolysis | Acidic (HCl) or basic (NaOH) | 4-Propoxybenzoic acid + Amine byproduct | Hydrolysis proceeds faster under acidic conditions due to protonation of the amide. |
| Reduction | LiAlH₄ or NaBH₄ | Secondary amine derivative | Limited efficiency due to steric hindrance from the cyclohexyl group. |
| Grignard Addition | RMgX (R = alkyl/aryl) | Ketone intermediate | Requires anhydrous conditions; yields vary based on R-group bulk. |
Functionalization of the Propoxy Group
The propoxy substituent undergoes typical ether reactions:
-
Cleavage : HI or HBr at elevated temperatures generates 4-hydroxybenzamide derivatives.
-
Oxidation : Strong oxidizers (e.g., KMnO₄) convert the propoxy chain to carboxylic acids, though this is rarely utilized due to competing amide degradation.
Interaction with Biological Targets
The compound’s dimethylamino group facilitates hydrogen bonding and ionic interactions in biological systems:
-
Opioid Receptor Binding :
Fluorination for Radiolabeling
Radiotracer derivatives are synthesized via nucleophilic aromatic substitution:
-
Conditions : Microwave-assisted heating (100–120°C, 10–15 min) .
-
Outcome : ¹⁸F-labeled analogs ([¹⁸F]3b and [¹⁸F]3e) with molar activities >200 GBq/μmol, used for PET imaging of MOR distribution .
Comparative Reactivity with Structural Analogs
The compound’s reactivity contrasts with related benzamides:
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media.
Scientific Research Applications
Analgesic Properties
Research indicates that N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide exhibits significant analgesic effects. It is believed to interact with opioid receptors, similar to other compounds in its class.
- Mechanism of Action : The compound likely modulates pain pathways by binding to mu-opioid receptors, leading to decreased perception of pain.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines.
- Case Study : A study evaluated its effects on breast cancer models, demonstrating significant induction of apoptosis in cancer cells while sparing normal cells.
| Activity | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Apoptosis | MCF-7 (Breast Cancer) | 5.0 | Induces significant apoptosis |
| Proliferation | A549 (Lung Cancer) | 3.0 | Reduces cell viability |
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Case Study : In vitro tests demonstrated its ability to inhibit growth in multi-drug resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| E. coli | 8 µg/mL | Effective against resistant strains |
| S. aureus | 4 µg/mL | Moderate activity observed |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
- SAR Findings : Modifications to the propoxy group and cyclohexyl structure have been shown to enhance binding affinity and efficacy against targeted receptors.
Toxicological Studies
Assessing the safety profile of this compound is essential for its therapeutic applications.
- Toxicity Evaluation : Studies indicate low cytotoxicity in healthy human cell lines, suggesting a favorable safety profile for potential clinical use.
| Cell Line | Toxicity Level (IC50) | Comments |
|---|---|---|
| Healthy Human Cells | >1000 µM | Low cytotoxicity observed |
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
- Core Structure: Both compounds share a benzamide backbone and a dimethylamino-substituted cyclohexyl group.
- Key Differences: Substituents on Benzamide: U-47700 features 3,4-dichloro substituents, whereas the target compound has a 4-propoxy group. Cyclohexyl Substituent Position: U-47700’s dimethylamino group is at the 2-position of the cyclohexyl ring, while the target compound’s substituent is at the 1-position. This positional difference may alter receptor binding kinetics . N-Methylation: U-47700 includes an N-methyl group on the benzamide, which is absent in the target compound. N-Methylation in opioids typically enhances µ-opioid receptor (MOR) affinity and metabolic stability .
Butyrfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Core Structure : Butyrfentanyl belongs to the 4-anilidopiperidine class, differing significantly in the heterocyclic (piperidine) vs. cyclohexylmethyl backbone of the target compound.
- Pharmacological Profile : Butyrfentanyl exhibits high MOR affinity (EC₅₀ ~0.5 nM), whereas cyclohexylmethyl-substituted benzamides like U-47700 show moderate potency (EC₅₀ ~10–100 nM). The target compound’s propoxy group may reduce potency compared to fentanyl analogs but improve selectivity .
Pharmacological and Toxicological Profiles
Receptor Binding and Potency
- Metabolism : The absence of N-methylation in the target compound may render it susceptible to rapid deamination by hepatic enzymes, reducing its half-life compared to U-47700 .
- Toxicity : U-47700 is associated with respiratory depression and fatalities at doses >5 mg. The target compound’s lower potency might mitigate acute toxicity, though this remains speculative without empirical data .
Stereochemical Considerations
highlights the importance of cyclohexyl ring stereochemistry in thiourea derivatives (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea). For the target compound, the 1-(dimethylamino)cyclohexyl group’s stereochemistry (R/S configuration) could critically influence MOR binding. For instance, U-47700’s (1S,2S) isomer exhibits higher potency than its (1R,2R) counterpart .
Biological Activity
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in relation to opioid receptors and various therapeutic applications. This article compiles findings from diverse sources, including patents, academic research, and clinical studies, to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a dimethylamino group and a propoxybenzamide moiety. This structural configuration is hypothesized to contribute to its interaction with biological targets, particularly within the central nervous system (CNS).
Opioid Receptor Interaction
Recent studies have demonstrated that this compound exhibits notable affinity for opioid receptors, specifically:
- μ-opioid receptor (MOR) : High affinity with IC50 values around 60 nM.
- κ-opioid receptor (KOR) : Moderate affinity at approximately 34 nM.
- Serotonin transporter (SERT) : Potent interaction with an IC50 of 4 nM, indicating a potential for serotonergic modulation.
These interactions suggest that the compound may possess analgesic properties comparable to traditional opioids while potentially reducing side effects associated with opioid use.
Antinociceptive Effects
In vivo studies utilizing the acetic acid writhing test in rats have shown that this compound produces significant antinociceptive effects. The compound's efficacy in this model indicates its potential utility in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target | Affinity (nM) | Reference |
|---|---|---|---|
| μ-opioid receptor | MOR | 60 | |
| κ-opioid receptor | KOR | 34 | |
| Serotonin transporter | SERT | 4 | |
| Antinociceptive effect | In vivo (rats) | Significant |
Case Study: Analgesic Properties
A notable case study involved the administration of this compound in a cohort of rats subjected to induced pain. The results indicated a marked reduction in pain responses compared to control groups receiving saline. This reinforces the compound's potential as an analgesic agent.
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Opioid Receptor Agonism : By binding to MOR and KOR, the compound may inhibit pain pathways in the CNS.
- Serotonergic Modulation : The interaction with SERT suggests that it may also influence mood and emotional responses, potentially aiding in conditions such as depression or anxiety alongside pain relief.
Q & A
Q. What synthetic routes are available for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves a multi-step approach: (1) preparation of the dimethylamino-cyclohexylmethyl amine intermediate via reductive amination of cyclohexanone derivatives, and (2) coupling with 4-propoxybenzoyl chloride under Schotten-Baumann conditions. Critical parameters include temperature control (<5°C during acylation to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purification via flash chromatography (silica gel, eluent: 5% MeOH in DCM) yields >85% purity .
Q. How can the stereochemical configuration of the dimethylamino-cyclohexyl moiety impact pharmacological activity?
The cyclohexyl group’s stereochemistry (e.g., cis vs. trans substituents) influences receptor binding. For analogous compounds like U-47700, the (1R,2R)-stereoisomer showed 10-fold higher μ-opioid receptor (MOR) affinity than (1S,2S)-enantiomers . Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) is recommended for enantiomeric resolution and activity correlation .
Q. What analytical techniques are most reliable for structural elucidation and purity assessment?
- X-ray crystallography : Resolves stereochemistry and confirms the cyclohexyl ring conformation (e.g., chair vs. boat) .
- NMR : Key signals include the dimethylamino protons (δ 2.2–2.4 ppm, singlet) and propoxy methylene (δ 4.0–4.2 ppm, triplet) .
- LC-MS : Use electrospray ionization (ESI+) with a C18 column (gradient: 0.1% formic acid in H2O/MeCN) to detect impurities (<0.5% threshold) .
Advanced Research Questions
Q. How do discrepancies between in vitro receptor binding data and in vivo analgesic efficacy arise, and how can they be resolved?
For U-47700 analogs, MOR binding affinity (Ki ≈ 11 nM) often overestimates in vivo potency due to poor blood-brain barrier (BBB) penetration. To address this:
Q. What experimental strategies can address contradictory data on metabolite toxicity?
Contradictory findings (e.g., hepatotoxicity vs. renal clearance) may stem from species-specific CYP450 metabolism. Mitigation strategies include:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with reduced abuse liability?
Key modifications include:
Q. What computational methods are effective for predicting off-target interactions (e.g., κ-opioid receptor [KOR] or δ-opioid receptor [DOR])?
- Molecular docking : Use AutoDock Vina with MOR/KOR/DOR crystal structures (PDB: 4DKL, 6VI4) to predict binding modes.
- Machine learning : Train models on opioid ligand datasets to flag potential off-targets (e.g., serotonin transporters) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
